![molecular formula C18H20N2O4 B3006459 Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate CAS No. 2170006-62-7](/img/structure/B3006459.png)

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

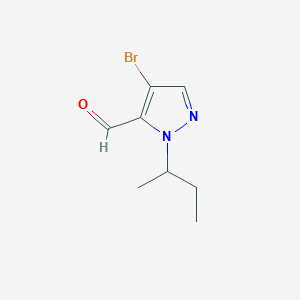

The synthesis of related compounds involves multi-step reactions, often starting from simple precursors such as salicylic acid or indanones. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate involves etherification, sulfonyl chloride, amine, and esterification steps with optimized reaction conditions to achieve high yields . Similarly, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates suggests a two-step process that could be analogous to the synthesis of the compound .

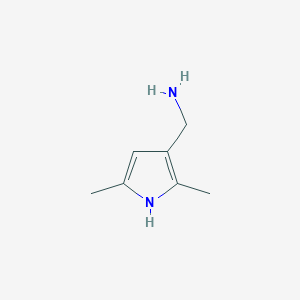

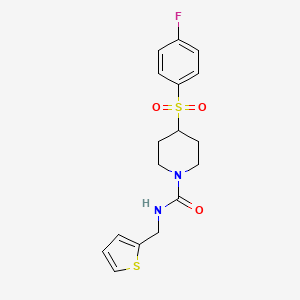

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy (UV-Vis). For example, methyl 4-(4-aminostyryl) benzoate was characterized to confirm the formation of carbon-carbon bonds and the presence of methoxy groups . These techniques could be applied to the compound to determine its structure and confirm the presence of specific functional groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of hydrogen bonds, as seen in 2-amino-4,6-dimethylpyridinium benzoate, where the cation and anion form hydrogen-bonded motifs . Additionally, the potential for tubulin polymerization inhibition by related compounds suggests that the compound may also participate in biological interactions that affect cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of methoxy and amino groups can affect solubility, acidity, and the potential for hydrogen bonding. The optimization of reaction conditions, as seen in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, can lead to high purity and yield, which are critical for the compound's potential applications .

Wissenschaftliche Forschungsanwendungen

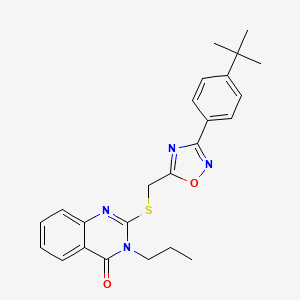

Photopolymerization Applications : Guillaneuf et al. (2010) explored an alkoxyamine compound structurally related to the mentioned compound for its application in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation, generating radicals that influence photopolymerization processes (Guillaneuf et al., 2010).

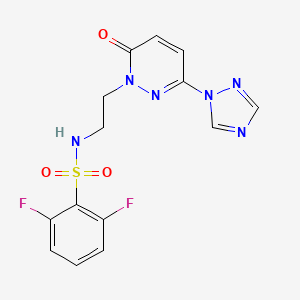

Heterocyclic Chemistry : Ukrainets et al. (2014) studied a compound with a similar structure in the cyclization process to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the compound's role in forming complex heterocyclic systems (Ukrainets et al., 2014).

Synthesis of Heterocyclic Systems : Selič et al. (1997) demonstrated the use of a structurally related compound in synthesizing diverse heterocyclic systems, including pyrido-pyrimidinones and thiazolo-pyrimidinones. This research underlines the compound's versatility in synthesizing a range of heterocyclic compounds (Selič et al., 1997).

Novel Ring Synthesis : Koriatopoulou et al. (2008) used a similar compound in a novel synthesis approach for the pyrrolo-benzodiazocine ring system, showcasing its utility in complex organic syntheses (Koriatopoulou et al., 2008).

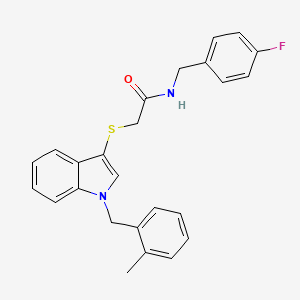

Antiproliferative Effects : Kumar et al. (2014) synthesized a series of compounds including one structurally similar to the compound , showing potent antiproliferative effects against human leukemic cells. This suggests potential applications in cancer research (Kumar et al., 2014).

Eigenschaften

IUPAC Name |

methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-17(21)14-8-6-13(7-9-14)12-20-16(18(22)24-2)11-15-5-3-4-10-19-15/h3-10,16,20H,11-12H2,1-2H3/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXQGWZAUEVDU-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC(CC2=CC=CC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)CN[C@H](CC2=CC=CC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)